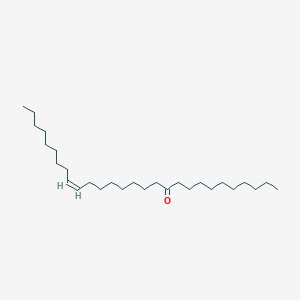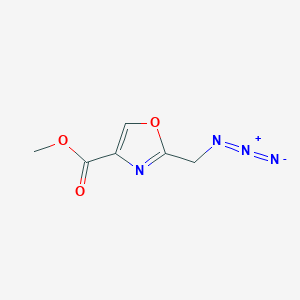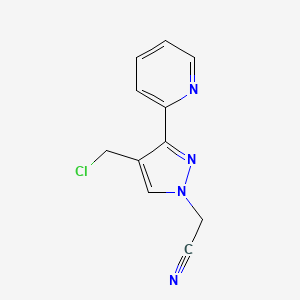
2-(4-(chloromethyl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Übersicht
Beschreibung
The compound “2-(4-(chloromethyl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile” is a complex organic molecule that contains a pyrazole ring and a pyridine ring. The pyrazole ring is substituted with a chloromethyl group and an acetonitrile group. The pyridine ring is attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyrazole ring and a pyridine ring, which are both aromatic and contribute to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The chloromethyl group, for instance, is a good leaving group and could be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar nitrile group could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Substituted Pyridine Derivatives Research has been conducted on synthesizing novel substituted pyridine derivatives from 3,5-diacetyl-2,6-dimethylpyridine. This involves creating various pyrazole substituted pyridine derivatives, which have been characterized by X-ray diffraction analysis. These compounds are significant due to their unique structural properties and potential applications in various fields, including medicinal chemistry and material science (Zhang et al., 2009).
Antioxidant Activity of Heterocyclic Compounds Another study focused on the synthesis of polyfunctionally substituted heterocycles, such as pyrazoles, pyridine, and other derivatives, incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. These compounds were evaluated for their antioxidant activity, with some showing comparable effectiveness to ascorbic acid. This suggests their potential use in developing antioxidant agents (El‐Mekabaty, 2015).
Novel Compounds for Various Applications Research on synthesizing new compounds, such as 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles, has been conducted. These compounds were created by reacting specific pyrazoles with various phenyl ethanones and cyanoacetate or malononitrile. Their structural elucidation provides insights into their potential applications in various scientific fields (Khalifa et al., 2017).
Pyrazole Derivatives and Their Properties Studies on pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, have been conducted. These compounds have been characterized by various spectroscopic methods and compared to density-functional-theory calculations. This research contributes to understanding these compounds' molecular structure and potential applications in medicinal and material chemistry (Shen et al., 2012).
Pyrazolinone and Pyrazole Derivatives Synthesis A convenient synthesis method for novel pyrazolinone and pyrazole derivatives has been described. These compounds have been obtained through specific reactions and characterized, contributing to the development of new chemical entities with potential applications in various scientific areas (Aly et al., 2004).
Eigenschaften
IUPAC Name |
2-[4-(chloromethyl)-3-pyridin-2-ylpyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c12-7-9-8-16(6-4-13)15-11(9)10-3-1-2-5-14-10/h1-3,5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOJQAKCOWKIPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2CCl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(chloromethyl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






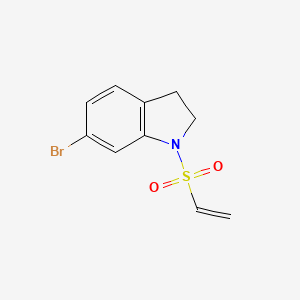
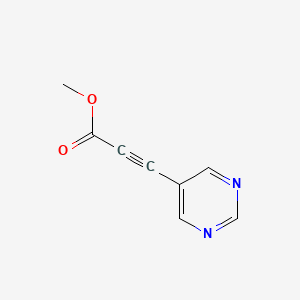
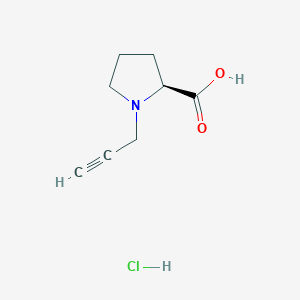
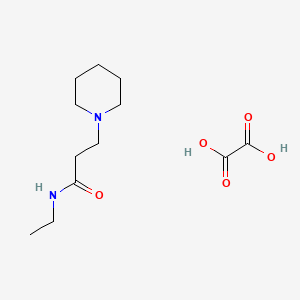



![6-[(3-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1482694.png)

